molecular formula C8H8O3S B8339850 3-Styrenesulfonic acid CAS No. 46060-58-6

3-Styrenesulfonic acid

Cat. No. B8339850
Key on ui cas rn: 46060-58-6
M. Wt: 184.21 g/mol
InChI Key: ATBDZSAENDYQDW-UHFFFAOYSA-N
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Patent
US05231223

Procedure details

If instead of aniline-2-sulphonic acid the same amount of aniline-3-sulphonic acid was used, 11.0 g (71%) of styrene-3-sulphonic acid, Na salt, were obtained by the method indicated in Example 15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.N[C:13]1C=CC=C(S(O)(=O)=O)[CH:14]=1>>[CH2:13]=[CH:14][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([S:8]([OH:11])(=[O:10])=[O:9])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC(=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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